molecular formula C26H28N6O5S B11934805 (2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide

(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide

Cat. No.: B11934805
M. Wt: 536.6 g/mol
InChI Key: UKKRUIXIDCWALA-JOCHJYFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

CKD-516 is synthesized through a series of chemical reactions that involve the modification of the B ring of benzophenone by replacing it with a carbonyl group . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that CKD-516 is a water-soluble prodrug that becomes active after being cleaved by endogenous protease .

Industrial Production Methods

The industrial production of CKD-516 involves large-scale synthesis and purification processes to ensure the compound’s purity and efficacy. The production methods are designed to meet stringent regulatory standards for pharmaceutical compounds. The exact details of the industrial production methods are proprietary and not publicly available.

Chemical Reactions Analysis

Types of Reactions

CKD-516 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.

    Substitution: CKD-516 can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving CKD-516 include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from the reactions involving CKD-516 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Comparison with Similar Compounds

CKD-516 is unique among vascular disrupting agents due to its specific mechanism of action and efficacy . Similar compounds include:

CKD-516 stands out due to its potent anti-tumor activity, ability to enhance the efficacy of other chemotherapeutic agents, and potential to boost the immune response in cancer therapy .

Properties

Molecular Formula

C26H28N6O5S

Molecular Weight

536.6 g/mol

IUPAC Name

(2R)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C26H28N6O5S/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4/h6-14,22H,27H2,1-5H3,(H,30,31,34)/t22-/m1/s1

InChI Key

UKKRUIXIDCWALA-JOCHJYFZSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N

Origin of Product

United States

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